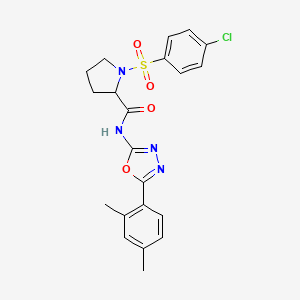

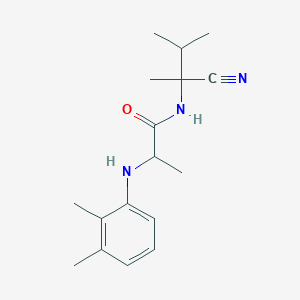

![molecular formula C15H18N2O4 B2492115 (E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid CAS No. 940213-50-3](/img/structure/B2492115.png)

(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves a sequence of chemical reactions starting from basic organic compounds. For instance, the synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids involves successive substitutions at the alpha-carbon by phenylseleno and hydroxymethyl groups, followed by elimination of the selenoxide and halide substitution, which affords the compounds in good yields. An unexpected degree of stereoselectivity is observed in these steps, yielding the desired E isomer as the sole product (Silverman, Durkee, & Invergo, 1986). Another example is the preparation of tritiated E- and Z-4-aminobut-2-enoic acids, synthesized from methyl 4-N-phthalimidobut-2-ynoate through catalytic hydrogenation (Duke et al., 1993).

Molecular Structure Analysis

Studies on the molecular structure of related compounds using techniques like FT-IR and NMR spectroscopy reveal detailed information about their structural configuration. For example, the molecular docking, vibrational, structural, electronic, and optical studies of certain butanoic acid derivatives provide insights into their stability, charge delocalization, and potential as nonlinear optical materials (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Chemical Reactions and Properties

The chemical reactions involving compounds like (E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid showcase their reactivity and interaction with various chemical reagents. For example, the reaction of 2-aminobenzophenones with α-oxocarboxylic acids demonstrates regioselective, efficient synthesis processes (Wang, Zhang, & Fan, 2018).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, can be inferred from related studies. For example, the crystal structure analysis of ethyl-Z-3-amino-2-benzoyl-2-butenoate provided insights into its stability, hydrogen bonding, and barrier to E,Z-isomerization, which are crucial for understanding the physical properties of similar compounds (Fallon et al., 1980).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be assessed through experimental and theoretical studies. For example, FT-IR, molecular structure, hyperpolarizability, MEP, HOMO, and LUMO analysis of specific butanoic acid derivatives provide valuable information on their chemical behavior and interaction potential (Raju et al., 2015).

科学的研究の応用

Synthesis and Derivatization

- Ester Synthesis: A study by Bolchi, Roda, and Pallavicini (2018) explored a simple route to synthesize esters of 3-alkyl-4-oxo-2-butenoic acid, which are important synthons in organic chemistry. They developed a straightforward method to synthesize these compounds, including methyl (E)-3-propyl-4-oxo-2-butenoate, thus demonstrating the chemical flexibility and importance of similar compounds in synthetic organic chemistry (Bolchi, Roda, & Pallavicini, 2018).

Enantioselective Catalysis

- Enantioselective Hydrogenation: In a study by Brunner et al. (1986), enantioselective hydrogenation of E/Z isomers of α-N-benzoylamino-2-butenoic acid was investigated. This process is significant as the hydrogenation products are derivatives of α-aminobutyric acid, an important component in pharmaceuticals like the antituberculosis drug ethambutol (Brunner, Knott, Kunz, & Thalhammer, 1986).

Biological Activity

- Inhibition Studies: Research by Silverman, Durkee, and Invergo (1986) showed that 4-amino-2-(substituted methyl)-2-butenoic acids are potent competitive reversible inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T), an enzyme critical in neurotransmitter regulation. These findings highlight the potential therapeutic applications of these compounds in neurological conditions (Silverman, Durkee, & Invergo, 1986).

- Antimicrobial and Analgesic Activity: Koz’minykh et al. (2004) synthesized and studied the antimicrobial and analgesic activities of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids. Their research indicates the potential of these compounds in developing new antimicrobial and analgesic drugs (Koz’minykh et al., 2004).

Antioxidant Properties

- Antioxidant Activity: A study by Point et al. (1998) identified 2-amino 3-hydroxymethyl 4-aryl 4-oxo 2-butenoic acids as effective scavengers of the superoxide anion, demonstrating their potential as antioxidants. This research suggests the utility of such compounds in combating oxidative stress-related disorders (Point, Coudert, Léal, Rubat, Sautou-Miranda, Chopineau, & Couquelet, 1998).

Microwave-Assisted Synthesis

- Improved Synthesis Techniques: Uguen et al. (2021) developed microwave-assisted conditions for synthesizing 4-oxo-2-butenoic acids, including (E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid. This method offers a more efficient and versatile approach for producing these biologically active species (Uguen, Gai, Sprenger, Liu, Leach, & Waring, 2021).

特性

IUPAC Name |

(E)-4-[4-(3-methylbutanoylamino)anilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-10(2)9-14(19)17-12-5-3-11(4-6-12)16-13(18)7-8-15(20)21/h3-8,10H,9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUNZSSXIKTRTN-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1R,5S)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2492034.png)

![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide](/img/structure/B2492037.png)

![N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492038.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2492039.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2492040.png)

![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)

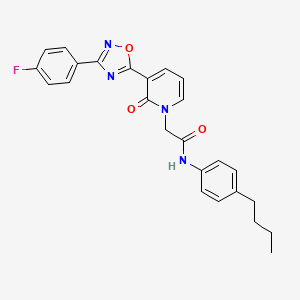

![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate](/img/structure/B2492045.png)